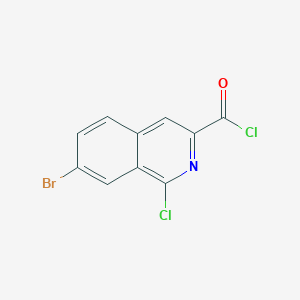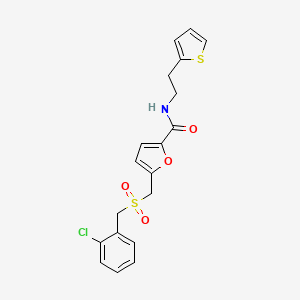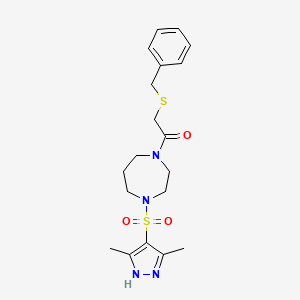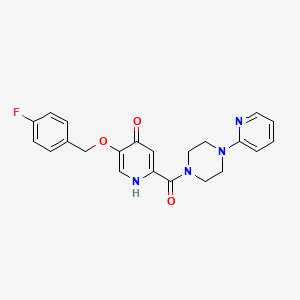
N-benzyl-N-(pyridin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-benzyl-N-(pyridin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide" is a heterocyclic compound that features multiple rings, including a pyridazine ring, a pyridinyl group, and a triazolyl group. These types of compounds are often studied for their potential biological activities, such as antibacterial, antifungal, and anticancer properties, as well as their ability to interact with various biological targets .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves the formation of key ring structures through intramolecular cyclization or intermolecular coupling reactions. For example, the synthesis of 1,2,4-triazolo[1,5-a]pyridines can be achieved through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, which is a metal-free oxidative N-N bond formation strategy . Similarly, the synthesis of pyridazine derivatives can involve reactions with aminopyridines and subsequent confirmation of the structures through spectroscopic techniques such as NMR and X-ray diffraction analysis .
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using spectroscopic methods, including 1H NMR, 13C NMR, FT-IR, and mass spectroscopy. These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound. X-ray diffraction analysis can provide detailed information about the crystal structure and the spatial arrangement of the molecular components .
Chemical Reactions Analysis
Heterocyclic compounds like the one described can undergo various chemical reactions, including acylation, annulation, and substitution. The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents, which can affect the electrophilic and nucleophilic centers within the molecule. The interaction with different reagents can lead to the formation of new rings or the modification of existing ones, which can significantly alter the biological activity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are closely related to their molecular structure. These properties include solubility, melting point, boiling point, and stability, which can be influenced by the presence of different functional groups and the overall molecular conformation. The electronic distribution within the molecule can affect its reactivity and interaction with biological targets, which is crucial for its potential therapeutic applications .
Propriétés
IUPAC Name |
N-benzyl-N-pyridin-2-yl-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7O/c27-19(16-9-10-18(24-23-16)26-14-20-13-22-26)25(17-8-4-5-11-21-17)12-15-6-2-1-3-7-15/h1-11,13-14H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOFZJVNONEVRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(pyridin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Tert-butylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2515183.png)


![4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde](/img/structure/B2515187.png)
![2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile](/img/structure/B2515188.png)
![2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2515189.png)



![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-acetylphenyl)acetamide](/img/structure/B2515195.png)



